molecular formula C17H15ClN2O3S3 B2952130 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941972-09-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2952130
CAS No.: 941972-09-4
M. Wt: 426.95
InChI Key: ICVXCCURAALDBE-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound with a molecular formula of C₁₇H₁₆ClN₃O₃S₃ and a molecular weight of 441.97 g/mol . This reagent features a complex heterocyclic architecture, integrating thiazole and chlorothiophene rings linked via an acetamide bridge to a phenylsulfonyl moiety. The presence of both electron-withdrawing (chloro, sulfonyl) and electron-donating groups within a single molecular framework contributes to its potential as a versatile intermediate in medicinal chemistry and drug discovery research. The core structure of this compound is of significant research interest due to the established pharmacological importance of its constituent heterocycles. The thiazole ring is a privileged scaffold in medicinal chemistry, known to be associated with a wide spectrum of biological activities . Furthermore, the 1,3,4-thiadiazole nucleus, a structural relative, is recognized as a bioisostere for pyrimidine and pyridazine rings, a strategy often employed to enhance the lipophilicity, bioavailability, and binding affinity of lead molecules . The inclusion of a sulfonyl group is a common feature in many designed enzyme inhibitors and receptor antagonists. Researchers are invited to explore the potential of this compound as a key synthetic intermediate or as a candidate for high-throughput screening against novel biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. All information presented is for informational purposes and is based on structural analysis and data from related compound classes. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVXCCURAALDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including bacterial and fungal species, as well as cancer cells. The specific target of a thiazole compound depends on its structure and functional groups.

Mode of Action

Thiazole compounds generally exert their effects by interacting with biological targets and altering their function. For example, some thiazole compounds have been found to block the biosynthesis of certain bacterial lipids. The exact mode of action can vary widely depending on the specific compound and its target.

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, if a thiazole compound targets a protein involved in a particular biochemical pathway, it can alter the function of that pathway. The downstream effects can include changes in cellular processes such as cell growth and division.

Result of Action

The result of a thiazole compound’s action can vary depending on its specific target and mode of action. For example, if the compound has antimicrobial activity, the result could be the death of bacterial or fungal cells. If the compound has anticancer activity, it could inhibit the growth of cancer cells.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O3S3C_{18}H_{17}ClN_{2}O_{3}S_{3}, with a molecular weight of approximately 441.0 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. A study on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivityTarget OrganismsReference
d1ActiveGram-positive
d2ActiveGram-negative
d3ActiveFungi

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. For instance, derivatives similar to this compound have shown efficacy against the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that modifications in the thiazole structure can enhance anticancer activity .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Reference
d615.0
d712.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound binds effectively to certain receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance .

Case Studies

  • Antimicrobial Resistance : A study highlighted the effectiveness of thiazole derivatives in overcoming drug resistance in various pathogens, showcasing their potential as alternative therapeutic agents .
  • Inflammation Reduction : Compounds derived from thiazoles have also been evaluated for their anti-inflammatory properties, with some showing significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight Notable Features Potential Biological Activity Source
Target Compound : N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide 5-Cl-thiophene, ethylsulfonylphenyl ~380 (estimated) High polarity (sulfonyl group); halogenated thiophene for enhanced bioactivity. Putative enzyme inhibition (e.g., MMPs) Inferred
N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide Benzothiazole, ethylsulfonylphenyl 360.5 Benzothiazole core increases lipophilicity; sulfonyl enhances solubility. Kinase inhibition (analogous to GSK1570606A)
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide 4-Cyanophenyl, ethylthiophenyl 379.5 Ethylthio group less polar than sulfonyl; cyano group for π-π interactions. Antiproliferative (similar to )
2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (GSK1570606A) 4-Fluorophenyl, pyridyl-thiazole 317.3 Fluorine enhances metabolic stability; pyridine for target specificity. Kinase inhibition
2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide Triazole, sulfamoylphenyl 378.4 Sulfamoyl group for hydrogen bonding; triazole for metal coordination. MMP-9/Cathepsin inhibition
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 4-Methoxyphenyl, piperazine 408.5 Piperazine enhances solubility; methoxy for electron-donating effects. Anti-inflammatory (MMP inhibition)

Key Observations:

The 5-chlorothiophene substituent may enhance bioactivity through halogen bonding, analogous to 4-chlorophenyl derivatives in (compound 14) and fluorophenyl groups in GSK1570606A ().

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~380) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. This contrasts with bulkier derivatives like N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (MW 422.54, ), which may face absorption challenges.

Biological Relevance :

  • Sulfonyl-containing analogs (e.g., ) are associated with enzyme inhibition (MMP-9, cathepsins), suggesting the target compound could share similar mechanisms.
  • Thiophene-substituted thiazoles (e.g., ) are linked to antiproliferative activity, though the chlorinated variant in the target may offer improved selectivity.

Research Findings and Data

Pharmacological Potential:

  • Enzyme Inhibition : Ethylsulfonyl and chlorothiophene groups are common in MMP inhibitors (). The sulfonyl group may chelate zinc in MMP active sites.
  • Antimicrobial Activity : Thiazole-thiophene hybrids exhibit broad-spectrum antimicrobial effects (), though this remains untested for the target compound.

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